Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that features a combination of piperidine, naphthyridine, and benzoate moieties
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological activities . The piperidine ring, in particular, is essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the formation of the naphthyridine core. The final step involves the coupling of these intermediates with the benzoate moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and naphthyridine derivatives, such as:
- Methyl 3-((3-(2-methylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate
- Methyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-ethyl-1,8-naphthyridin-4-yl)amino)benzoate
Uniqueness
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
methyl 3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-19-10-5-6-13-29(19)24(30)21-15-26-23-20(12-11-16(2)27-23)22(21)28-18-9-7-8-17(14-18)25(31)32-3/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQVOBMEKCJHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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